2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide
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Overview
Description
2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide is an organic compound that features a sulfonyl group attached to a phenyl ring and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide typically involves the reaction of phenylsulfonyl chloride with 2-pyridinylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridinylacetamide moiety can interact with nucleic acids and other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: A compound with similar sulfonyl and phenyl groups but different functional groups.
2-(phenylsulfonyl)-3-phenyloxaziridine: An oxaziridine derivative with similar sulfonyl and phenyl groups.
Uniqueness
2-(phenylsulfonyl)-N-(2-pyridinyl)acetamide is unique due to its combination of a sulfonyl group, phenyl ring, and pyridinylacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H12N2O3S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O3S/c16-13(15-12-8-4-5-9-14-12)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
InChI Key |
WBMAWMWOMYDFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
solubility |
41.4 [ug/mL] |
Origin of Product |
United States |
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